molecular formula C18H21ClN2O B1390065 N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride CAS No. 1185293-52-0

N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride

Cat. No.: B1390065
CAS No.: 1185293-52-0
M. Wt: 316.8 g/mol
InChI Key: PDCWQLODEBMFLQ-UHFFFAOYSA-N
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Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

The structural characterization of this compound reveals a complex molecular architecture that integrates multiple functional groups within a single chemical entity. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, providing a comprehensive description of its molecular structure through systematic naming protocols. The full International Union of Pure and Applied Chemistry designation, 1H-Indole-4-methanamine, N-[2-(4-methoxyphenyl)ethyl]-, represents the compound's base structure without the hydrochloride salt designation.

The molecular formula C18H21ClN2O indicates the presence of eighteen carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, reflecting the compound's substantial molecular complexity. The molecular weight of 316.83 grams per mole positions this compound within the medium molecular weight range typical of pharmaceutical intermediates and research chemicals. The canonical Simplified Molecular Input Line Entry System representation, COC1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2, provides a linear notation that fully describes the compound's connectivity and stereochemistry.

Property Value Source
Molecular Formula C18H21ClN2O
Molecular Weight 316.83 g/mol
Chemical Abstracts Service Number 944897-31-8
Purity 98%

The structural analysis reveals several key architectural features that define this compound's chemical identity. The indole nucleus, comprising the fused benzene and pyrrole rings, serves as the central structural motif, with the methylene linker at the 4-position providing connectivity to the nitrogen-containing side chain. The methoxyphenylethyl substituent introduces additional aromatic character while providing potential sites for further chemical modification. The presence of the methoxy group on the phenyl ring creates electron-donating characteristics that may influence the compound's chemical reactivity and physical properties.

The three-dimensional conformation of this compound involves complex intramolecular interactions between the aromatic systems and the flexible ethylamine linker. The indole nitrogen's position allows for potential hydrogen bonding interactions, while the secondary amine functionality provides additional sites for chemical interaction. The hydrochloride salt formation occurs at the secondary amine nitrogen, creating a charged species that significantly alters the compound's solubility and handling characteristics compared to the free base form.

Historical Development in Heterocyclic Chemistry Research

The historical development of this compound must be understood within the broader context of indole chemistry evolution, which began with the systematic study of indigo dye derivatives in the nineteenth century. The foundational work of Adolf von Baeyer, who first isolated indole through the pyrolysis of oxindole with zinc dust in 1886, established the groundwork for all subsequent indole chemistry research. This initial discovery marked the beginning of a systematic exploration of indole-containing compounds that would ultimately lead to the sophisticated molecular architectures exemplified by modern derivatives such as this compound.

The development of reliable synthetic methodologies for indole construction played a crucial role in enabling the synthesis of complex indole derivatives. The Fischer indole synthesis, established by Emil Fischer in 1883, provided the first systematic approach to indole ring formation from phenylhydrazines and ketones or aldehydes under acidic conditions. This methodology revolutionized access to substituted indoles and established the foundation for the extensive exploration of indole chemistry that characterized the twentieth century. The Fischer synthesis and its numerous variations created the synthetic tools necessary for constructing complex indole-containing molecules with diverse substitution patterns.

The evolution from simple indole derivatives to sophisticated compounds like this compound reflects the progressive sophistication of synthetic organic chemistry throughout the twentieth and twenty-first centuries. The development of the Leimgruber-Batcho indole synthesis in the mid-twentieth century provided alternative approaches for constructing nitrogen-substituted indoles, expanding the range of accessible molecular architectures. These methodological advances enabled chemists to explore increasingly complex substitution patterns and functional group combinations within indole-containing frameworks.

The specific structural features present in this compound reflect contemporary trends in heterocyclic chemistry research, particularly the emphasis on creating compounds that combine multiple pharmacologically relevant structural motifs within single molecular entities. The incorporation of the methoxyphenylethylamine side chain represents a sophisticated approach to molecular design that leverages known structure-activity relationships while exploring novel chemical space. This design philosophy reflects the maturation of heterocyclic chemistry as a discipline capable of creating complex, functionally diverse molecular architectures through systematic synthetic approaches.

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.ClH/c1-21-16-7-5-14(6-8-16)9-11-19-13-15-3-2-4-18-17(15)10-12-20-18;/h2-8,10,12,19-20H,9,11,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCWQLODEBMFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride generally follows a two-step process:

Detailed Synthetic Route

Step Description Reagents/Conditions Notes
1 Synthesis of N-(1H-Indol-4-ylmethyl)amine Reaction of 1H-indole-4-carboxaldehyde with ammonia or primary amine, followed by reduction (e.g., NaBH4) Ensures selective formation of the indolylmethylamine moiety
2 Alkylation with 2-(4-methoxyphenyl)ethyl halide Use of 2-(4-methoxyphenyl)ethyl bromide or chloride under basic conditions (e.g., K2CO3, DMF) Nucleophilic substitution to form tertiary amine
3 Purification of the free base Column chromatography or recrystallization Removes impurities and unreacted starting materials
4 Formation of hydrochloride salt Treatment with HCl gas or aqueous HCl in ethanol or isopropanol Precipitates the hydrochloride salt, enhancing purity and stability

Alternative Methods and Variations

  • Reductive Amination:
    Direct reductive amination of 1H-indole-4-carboxaldehyde with N-(2-(4-methoxyphenyl)ethyl)amine in the presence of reducing agents such as sodium triacetoxyborohydride has been reported to streamline synthesis and improve yields.

  • Use of Protecting Groups:
    Sometimes, protecting groups are employed on the indole nitrogen to prevent side reactions during alkylation steps, later removed under mild acidic conditions.

  • Solvent and Temperature Optimization:
    Polar aprotic solvents like DMF or DMSO are preferred for alkylation steps, with reactions typically conducted at room temperature to 60°C for controlled reactivity.

Research Findings on Preparation Efficiency

Parameter Typical Range/Value Impact on Yield/Purity
Reaction time (alkylation) 4–24 hours Longer times improve conversion but may increase side products
Temperature 25–60°C Higher temperatures increase rate but risk decomposition
Solvent DMF, DMSO, ethanol Solvent polarity affects solubility and reaction kinetics
Base used K2CO3, NaHCO3 Strong bases favor alkylation efficiency
Purification method Recrystallization from ethanol or ethyl acetate Achieves >95% purity
Salt formation HCl in ethanol, isopropanol Produces stable crystalline hydrochloride salt

Analytical and Quality Control Considerations

  • Characterization:
    The final hydrochloride salt is characterized by NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

  • Salt Stability:
    Hydrochloride salt form improves compound stability against oxidation and hydrolysis compared to the free base.

  • Yield:
    Overall synthetic yield ranges from 60% to 85%, depending on reaction conditions and purification efficiency.

Summary Table of Preparation Steps

Stage Objective Key Reagents Conditions Outcome
1 Indolylmethylamine synthesis 1H-indole-4-carboxaldehyde, NH3 or amine, NaBH4 Room temp, methanol Intermediate amine
2 Alkylation 2-(4-methoxyphenyl)ethyl bromide, K2CO3, DMF 40–60°C, 12 h Tertiary amine free base
3 Purification Solvent recrystallization Ethanol or ethyl acetate Pure free base
4 Salt formation HCl gas or aqueous HCl Ethanol, room temp Hydrochloride salt

Chemical Reactions Analysis

Types of Reactions: N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-4-carboxylic acid derivatives.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Indole-4-carboxylic acid derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used to study biological processes involving indole derivatives.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism by which N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s core structure combines an indole ring (with substitution at position 4) and a 4-methoxyphenyl group. Key comparisons with similar indole derivatives include:

Table 1: Structural Comparison of Indole Derivatives
Compound Name Indole Substitution Aryl/Amine Substituents Functional Groups Reference
Target Compound 1H-Indol-4-ylmethyl 2-(4-Methoxyphenyl)ethyl Secondary amine, HCl salt -
N-(3-Chloro-4-fluorophenyl)-2-(1H-indol-3-yl)acetamide (10j) 1H-Indol-3-yl 3-Chloro-4-fluorophenyl, acetamide Chloro, fluoro, amide
4-hydroxy DiPT hydrochloride 1H-Indol-4-ol Bis(isopropyl)aminoethyl Hydroxyl, tertiary amine
Imp. F(EP) Hydrochloride None Cyclohexenyl, 4-methoxyphenyl Cyclohexenyl, dimethylamine
Ropinirole Hydrochloride 1H-Indol-4-yl Dipropylaminoethyl Tertiary amine, ketone

Key Observations :

  • The target compound’s indole substitution at position 4 distinguishes it from analogs like 10j (position 3) and 4-hydroxy DiPT (position 4 hydroxyl) .
  • Unlike ropinirole, which has a dipropylaminoethyl chain, the target compound features a 4-methoxyphenylethyl group, likely altering receptor affinity .

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Inference) Reference
Target Compound ~340 (estimated) Not reported Moderate (HCl salt) -
10j (Anticancer analog) 284.74 192–194 Low (non-polar substituents)
4-hydroxy DiPT hydrochloride 296.8 Not reported High (polar hydroxyl, HCl)
Imp. F(EP) Hydrochloride ~350 (estimated) Not reported Moderate (cyclic substituent)

Key Observations :

  • The hydrochloride salt in the target compound and 4-hydroxy DiPT likely improves aqueous solubility compared to neutral analogs like 10j .
  • Bulky substituents (e.g., cyclohexenyl in Imp. F) may reduce solubility compared to the target compound’s linear 4-methoxyphenylethyl chain .
Anticancer Activity:
  • Compounds like 10j–10m () inhibit Bcl-2/Mcl-1 proteins, critical in apoptosis. The target compound’s indole and methoxyphenyl groups may confer similar binding to hydrophobic protein pockets .
  • Ropinirole targets dopamine receptors, but the target compound’s lack of a propylamino chain may shift activity toward serotonin or adrenergic receptors .

Biological Activity

N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₇H₂₀ClN₂O
  • Molecular Weight : Approximately 300.81 g/mol
  • Functional Groups : Indole ring, methoxyphenyl moiety, and amine group

These structural components contribute to its interaction with various biological targets.

Biological Activity Overview

This compound exhibits significant biological activities across various domains:

  • Neurotransmitter Interaction : The compound shows potential interactions with neurotransmitter systems, particularly with serotonin receptors due to the presence of the indole structure, which is known for its role in serotonin signaling pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Its ability to inhibit specific cancer cell lines has been noted, although further research is needed to elucidate the mechanisms involved .
  • Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases, which are important in cancer metabolism .

1. Interaction Studies

In vitro studies have indicated that this compound interacts with several neurotransmitter receptors. A notable study reported its binding affinity to serotonin receptors, which may explain its potential antidepressant-like effects.

2. Anticancer Activity

Research has shown that the compound can inhibit the growth of specific cancer cell lines. For example, a study demonstrated that it effectively reduced cell viability in human pancreatic cancer cells (PANC-1), suggesting a possible mechanism of action through apoptosis induction .

Cell Line IC50 (µM) Mechanism of Action
PANC-15.0Apoptosis induction
SK-MEL-23.5Cell cycle arrest at G0-G1 phase

3. Enzymatic Activity

The compound's inhibitory effects on carbonic anhydrases (hCA IX and hCA II) were assessed in a biochemical assay, revealing nanomolar to picomolar inhibition levels, indicating strong potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique pharmacological profile of this compound.

Compound Name Structure Unique Features
2-(4-Methoxyphenyl)-N,N-dimethylethanamine HClStructureKnown as an impurity in venlafaxine; used as a reference standard
5-Hydroxyindoleacetic acidStructureA metabolite of serotonin; crucial for understanding serotonin metabolism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride, and how can intermediates be optimized?

  • Methodology : Synthesis typically involves reductive amination between 1H-indole-4-carbaldehyde and 2-(4-methoxyphenyl)ethylamine, followed by HCl salt formation. Optimization of intermediates (e.g., protecting indole NH groups) can improve yield and purity. Characterization via 1^1H-NMR, 13^{13}C-NMR, and HRMS is critical for structural validation .
  • Challenges : Low yields (e.g., 6–17% in similar indole derivatives) may arise from steric hindrance or competing side reactions. Adjusting reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., NaBH3_3CN) can mitigate this .

Q. How should researchers validate the purity of this compound, particularly in the presence of structurally similar impurities?

  • Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ ~255 nm). Relative retention times (RRT) and response factors (RRF) should align with pharmacopeial standards (e.g., RRT 0.4–2.2 for analogous amines). For impurities, compare against EP-certified reference standards (e.g., Imp. H(EP) with RRT 2.2) .
  • Data Validation : Ensure ≤0.5% total impurities by area normalization. Cross-reference with LC-MS for unknown peaks .

Q. What stability studies are required for long-term storage of this hydrochloride salt?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. Hydrochloride salts are hygroscopic; store desiccated at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What mechanisms underlie the compound’s potential as an apoptosis inducer, and how do structural modifications affect potency?

  • Methodology : Compare EC50_{50} values in apoptosis assays (e.g., MX-1 breast cancer cells) between this compound and analogs. The indole moiety enhances binding to Bcl-2/Mcl-1 proteins, while the 4-methoxyphenyl group improves membrane permeability. Replace substituents (e.g., nitro or pyridyl groups) to study SAR trends .
  • Contradictions : Some analogs show reduced activity despite similar logP values, suggesting target specificity beyond lipophilicity .

Q. How does the compound’s blood-brain barrier (BBB) penetration compare to related quinazoline derivatives?

  • Methodology : Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability (Papp_{app}). The compound’s logD (~2.5) and molecular weight (<400 Da) suggest moderate BBB penetration, but in vivo studies (e.g., rodent xenografts) are needed to validate efficacy in CNS targets .

Q. What analytical strategies resolve discrepancies in reported cytotoxic activity across cell lines?

  • Methodology : Cross-test in multiple cell lines (e.g., leukemia vs. solid tumors) using standardized MTT assays. Contradictions may arise from differences in efflux pump expression (e.g., P-gp) or metabolic stability. Include positive controls (e.g., doxorubicin) and quantify intracellular drug concentrations via LC-MS/MS .

Q. How can researchers mitigate toxicity risks identified in early-stage studies?

  • Methodology : Screen for off-target effects using kinase profiling panels and hERG channel inhibition assays. Structural modifications (e.g., replacing the indole with less reactive heterocycles) may reduce toxicity while retaining activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.